N-Acetylphenoxazine
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Overview
Description
HJ-PI01 is a novel compound identified as a potent inhibitor of the serine/threonine kinase Pim-2. Pim-2 plays a crucial role in the metastasis of breast cancer through the persistent activation of the signal transducer and activator of transcription 3 (STAT3) pathway. HJ-PI01 has shown significant anti-tumor activity by inducing apoptosis and autophagic cell death in triple-negative human breast cancer cells .
Preparation Methods
The synthesis of HJ-PI01 involves several steps, including in silico analysis, molecular docking, and molecular dynamics simulations. The compound was designed based on the structural characteristics of Pim-2. A total of 15 compounds (HJ-PI01 to HJ-P015) were synthesized, with HJ-PI01 showing the most potent anti-proliferative activity . The synthetic route includes the following steps:
Chemical Synthesis: The synthesis involves the preparation of 10-acetylphenoxazine, which is the core structure of HJ-PI01.
Reaction Conditions: The reaction conditions include specific temperature, pressure, and solvent conditions optimized for the synthesis of HJ-PI01.
Industrial Production:
Chemical Reactions Analysis
HJ-PI01 undergoes several types of chemical reactions, including:
Oxidation and Reduction: HJ-PI01 can undergo oxidation and reduction reactions, which are crucial for its bioactivity.
Substitution Reactions: The compound can participate in substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents.
Major Products: The major products formed from these reactions include derivatives of HJ-PI01 with modified functional groups.
Scientific Research Applications
HJ-PI01 has several scientific research applications, including:
Mechanism of Action
HJ-PI01 exerts its effects by targeting Pim-2, a serine/threonine kinase involved in cancer cell proliferation and survival. The compound induces apoptosis through death receptor-dependent and mitochondrial pathways. It also promotes autophagic cell death by modulating the expression of key proteins involved in these processes . The molecular targets and pathways involved include:
Pim-2: HJ-PI01 binds to Pim-2 and inhibits its activity.
STAT3 Pathway: The inhibition of Pim-2 leads to the downregulation of the STAT3 pathway, which is crucial for cancer cell survival.
Apoptosis and Autophagy: HJ-PI01 induces apoptosis and autophagy by modulating the expression of proteins such as caspases, Bcl-2, and Beclin-1.
Comparison with Similar Compounds
HJ-PI01 is compared with other similar compounds, including:
Chlorpromazine: HJ-PI01 shows more potent anti-proliferative activity compared to chlorpromazine.
Pan-Pim Inhibitor PI003: HJ-PI01 is more effective in inhibiting Pim-2 activity compared to the pan-Pim inhibitor PI003.
Similar Compounds: Other similar compounds include HJ-P002 to HJ-P015, which were synthesized along with HJ-PI01 but showed varying degrees of anti-proliferative activity.
HJ-PI01 stands out due to its robust inhibition of Pim-2 and its ability to induce both apoptosis and autophagic cell death in cancer cells .
Properties
CAS No. |
6192-43-4 |
---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-phenoxazin-10-ylethanone |
InChI |
InChI=1S/C14H11NO2/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H3 |
InChI Key |
MXVOQCUXOQFIHU-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2OC3=CC=CC=C31 |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2OC3=CC=CC=C31 |
Appearance |
Solid powder |
Key on ui other cas no. |
6192-43-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HJPI01; HJ-PI01; HJ PI01 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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